molecular formula C19H20N2O5S B2510571 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide CAS No. 868369-22-6

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide

Cat. No.: B2510571
CAS No.: 868369-22-6
M. Wt: 388.44
InChI Key: OLWHFYLZUGPCHI-VXPUYCOJSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole ring system with methoxy substituents at positions 4 and 7, a methyl group at position 3, and a 3,5-dimethoxybenzamide moiety. The Z-configuration at the exocyclic double bond (2Z) defines its stereoelectronic properties, influencing its reactivity and intermolecular interactions. Its synthesis likely involves condensation reactions between a benzothiazole precursor and a substituted benzoyl chloride, followed by characterization via NMR, IR, and X-ray crystallography .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-16-14(25-4)6-7-15(26-5)17(16)27-19(21)20-18(22)11-8-12(23-2)10-13(9-11)24-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWHFYLZUGPCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Features :

  • Core : 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Functional Groups : Hydroxyl and tertiary alcohol groups enable N,O-bidentate coordination for metal catalysis .

Comparison :

  • Directing Groups : Unlike the target compound’s benzothiazole ring, this derivative uses an N,O-bidentate group for directing C–H functionalization.
  • Spectroscopy : Both compounds are characterized by NMR (1H, 13C) and IR, but the benzothiazole in the target compound introduces distinct deshielding effects in aromatic regions .

Table 1: Key Spectroscopic Differences

Compound IR νmax (cm⁻¹) 1H NMR (δ, ppm)
Target Benzothiazole-Benzamide ~1645 (C=N), ~1155 (S-O/S=O)* 2.40 (CH3), 7.86–7.92 (aromatic)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Broad OH stretch (~3200–3600) 3.31 (N-CH3), 7.86–7.92 (aromatic)

*Inferred from benzothiazole analogs in .

6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin Derivatives

Structural Features :

  • Core : Benzodithiazin ring with sulfonyl (SO₂) and chloro-methyl substituents .
  • Functional Groups : Chlorine and methyl groups enhance electrophilicity and lipophilicity.

Comparison :

  • Heterocyclic Systems : The benzodithiazin’s sulfur-rich system differs from the benzothiazole’s single sulfur atom, altering electronic properties and stability.
  • Spectroscopy : Both show SO₂-related IR peaks (~1345, 1155 cm⁻¹), but the target compound’s methoxy groups produce distinct OCH3 signals (~3.8–4.0 ppm in 1H NMR) .
  • Biological Relevance : Benzodithiazin derivatives are intermediates in pesticide synthesis (), suggesting the target compound could share agrochemical utility .

Isoxaben and Propanil (Pesticide Benzamides)

Structural Features :

  • Isoxaben : N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide .
  • Propanil : N-(3,4-dichlorophenyl) propanamide .

Comparison :

  • Substituent Effects : Isoxaben’s isoxazole and propanil’s dichlorophenyl groups contrast with the target compound’s benzothiazole, affecting solubility and target specificity.
  • Applications : Isoxaben acts as a herbicide by inhibiting cellulose synthesis, while propanil targets acetyl-CoA carboxylase. The target compound’s benzothiazole may confer unique modes of action .

Table 2: Agrochemical Benzamide Comparison

Compound Core Structure Key Substituents Primary Use
Target Compound Benzothiazole-Benzamide 4,7-OCH3; 3-CH3 Undocumented
Isoxaben Isoxazole-Benzamide 2,6-OCH3; branched alkyl Herbicide
Propanil Propanamide 3,4-Cl Herbicide

Methodological Considerations in Structural Analysis

The target compound’s characterization likely employs:

  • X-ray Crystallography : Tools like SHELXL () and ORTEP () resolve Z-configuration and hydrogen-bonding patterns.
  • Hydrogen-Bonding Analysis : Graph set analysis () could clarify packing motifs, as seen in benzodithiazin derivatives .
  • Validation : Programs like PLATON () ensure structural accuracy, critical for comparing geometric parameters (e.g., bond lengths, torsion angles) with analogs .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.37 g/mol. Its structure includes methoxy groups and a benzothiazole moiety that contribute to its chemical reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds in the benzothiazole family exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes or interfering with metabolic pathways. Its efficacy against resistant strains of bacteria makes it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

This compound acts as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in critical biological processes, which can lead to therapeutic applications in treating diseases where these enzymes are overactive.

The exact mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to enzyme active sites or receptor sites, leading to modulation of their activity. For instance:

  • Enzyme Inhibition: By binding to the active site of enzymes involved in cancer cell metabolism.
  • Receptor Modulation: Potentially influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • Research conducted on breast cancer and leukemia cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers (e.g., caspase activation).
  • Antimicrobial Testing:
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial colonies after treatment with varying concentrations of the compound.

Data Summary Table

PropertyValue
Molecular FormulaC16H16N2O3S
Molecular Weight320.37 g/mol
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Enzyme InhibitionSpecific enzyme targets identified

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